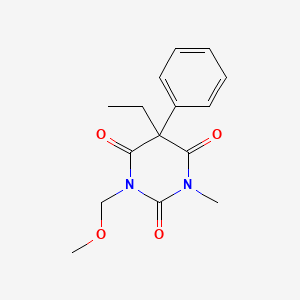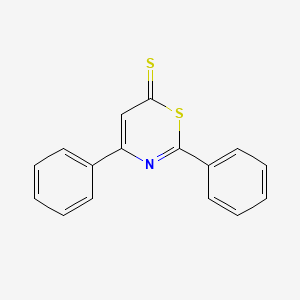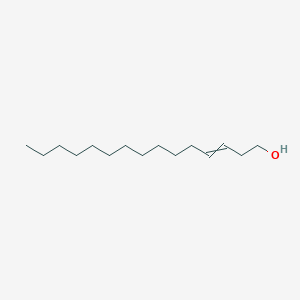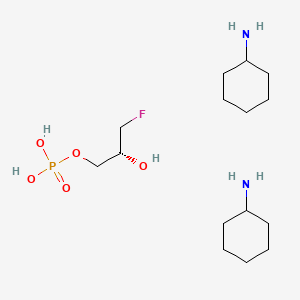![molecular formula C2ClF5S2 B14652008 (Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane CAS No. 51737-73-6](/img/structure/B14652008.png)
(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane is a chemical compound with the molecular formula CF3SF2SCHCl This compound is characterized by the presence of both chlorosulfanyl and trifluoromethylsulfanyl groups attached to a methane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane typically involves the reaction of chlorosulfenyl chloride (ClSCl) with difluoromethyl(trifluoromethyl)sulfane (CF3SF2H). The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
CF3SF2H+ClSCl→CF3SF2SCHCl+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfoxides (CF3SF2SOCHCl) or sulfones (CF3SF2SO2CHCl).
Reduction: Thiol derivatives (CF3SF2SCH2).
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfanyl groups into molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfenyl chloride, difluoro[(trifluoromethyl)thio]-: Similar structure but lacks the chlorosulfanyl group.
Trifluoromethylbenzimidazole (TFMBI): Contains a trifluoromethyl group but has different chemical properties and applications.
Propiedades
Número CAS |
51737-73-6 |
|---|---|
Fórmula molecular |
C2ClF5S2 |
Peso molecular |
218.6 g/mol |
Nombre IUPAC |
[difluoro(trifluoromethylsulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2ClF5S2/c3-10-2(7,8)9-1(4,5)6 |
Clave InChI |
QTWVXUJYLPBILW-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)SC(F)(F)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
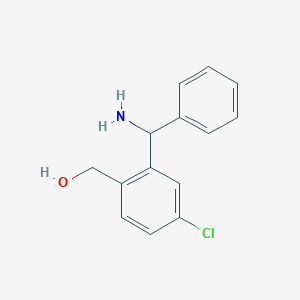

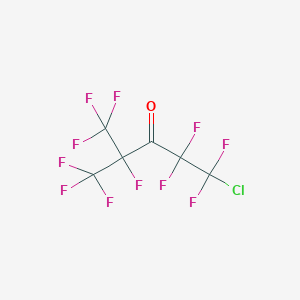
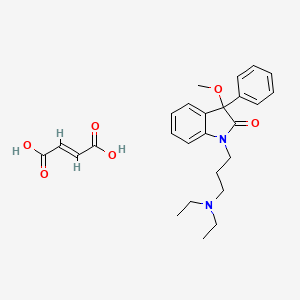
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
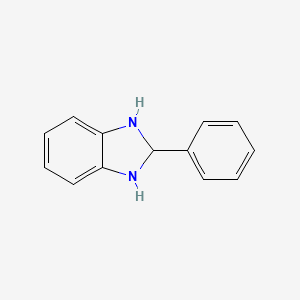
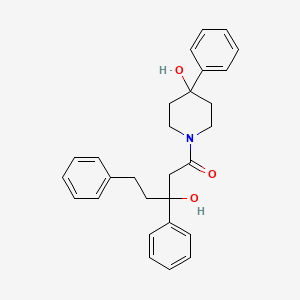
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
